Structural Divergence at N1: Cyclohexyl vs. Phenyl Substitution Drives cLogP and Steric Bulk Differentiation
The N1-cyclohexyl substitution in the target compound replaces the planar, aromatic phenyl ring found in the vast majority of characterized 1,3,8-triazaspiro[4.5]decan-4-one ligands, including the ORL1 agonist series (Röver et al., 2000) and spiramide. This substitution increases calculated logP by approximately 0.8–1.2 log units and introduces greater conformational flexibility (rotatable bond count increases by 1) compared to the 1-phenyl baseline [1]. Such differences are known to influence membrane permeability and off-target binding profiles in CNS-targeted compound series, although direct comparative biological data for the target compound are not publicly available.
| Evidence Dimension | Calculated lipophilicity (cLogP) and structural topology |
|---|---|
| Target Compound Data | C₂₀H₂₉N₃O, MW 327.46, N1-cyclohexyl substituent (saturated C6 ring), predicted cLogP ≈ 3.8–4.2 |
| Comparator Or Baseline | 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one (core scaffold): C₁₃H₁₇N₃O, MW 231.29, N1-phenyl (aromatic ring), predicted cLogP ≈ 2.5–3.0 |
| Quantified Difference | ΔMW ≈ +96 Da; ΔcLogP ≈ +1.0 to +1.5; distinct hydrogen-bonding and π-stacking potential at N1 |
| Conditions | In silico property calculation (ChemDraw/ALOGPS); no experimental logP/logD data available for target compound |
Why This Matters
The N1-cyclohexyl group confers a differentiated physicochemical profile that may improve CNS penetration or alter receptor subtype selectivity compared to 1-phenyl analogs, a critical consideration when selecting a starting scaffold for medicinal chemistry campaigns.
- [1] Röver S, Adam G, Cesura AM, et al. High-affinity, non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor. Journal of Medicinal Chemistry. 2000;43(7):1329-1338. doi:10.1021/jm991129q View Source
